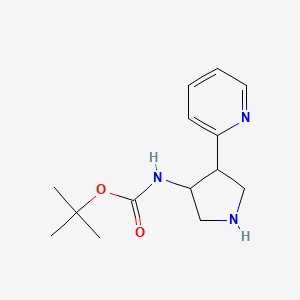

Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate

Descripción general

Descripción

Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to interact with various biological targets .

Mode of Action

It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .

Biochemical Pathways

Compounds with similar structures have been reported to interact with various biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities .

Actividad Biológica

Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate, also known as tert-butyl N-[(3R)-1-(pyridin-2-yl)pyrrolidin-3-yl]carbamate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C14H21N3O2

- Molecular Weight : 263.34 g/mol

- CAS Number : 1365937-76-3

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanisms through which these compounds exert their effects include:

- Inhibition of Tubulin Assembly : Similar derivatives have been shown to inhibit tubulin assembly, impacting microtubule dynamics and leading to mitotic delay and cell death in cancer cell lines such as HeLa .

- Pro-apoptotic Activity : Certain modifications of pyrrolidine-based compounds have demonstrated significant pro-apoptotic effects, inducing both early and late apoptosis in various cancer cell lines .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and its analogs:

| Study | Cell Line | Activity | Mechanism |

|---|---|---|---|

| HeLa | Antiproliferative | Inhibition of tubulin assembly | |

| A549 | Pro-apoptotic | Induction of late apoptosis | |

| Various | Cytotoxicity | Interaction with HSET protein |

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of pyrrolidine derivatives on HeLa cells, it was found that certain modifications retained significant activity against these cells. The results indicated that alterations in the side chains could enhance the efficacy of these compounds in targeting cancer cells .

Case Study 2: Pro-apoptotic Mechanisms

Another investigation focused on the pro-apoptotic properties of pyrrolidine derivatives, particularly their ability to induce late apoptosis in A549 lung cancer cells. The study highlighted that specific structural features were crucial for maximizing apoptotic induction, with the compound demonstrating a notable increase in late apoptotic markers compared to controls .

Toxicological Profile

Currently, detailed toxicological data specific to this compound remains limited. However, safety data sheets indicate that no significant irritant properties or acute toxicity have been reported . Comprehensive toxicological assessments are necessary to establish safety profiles for potential therapeutic applications.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmacological Studies

- Tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate has been investigated for its potential as a therapeutic agent. It exhibits properties that may be beneficial in treating neurological disorders due to its interaction with specific neurotransmitter systems.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine compounds, including this carbamate, showed promising activity against certain types of cancer cells, indicating potential as an anticancer agent .

-

Drug Development

- The compound is being explored in the development of new drugs targeting various diseases. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

- Example : Modifications to the pyrrolidine ring have led to compounds with improved binding affinity to biological targets, which is crucial for drug efficacy .

-

Biochemical Research

- Researchers utilize this compound to study enzyme interactions and mechanisms of action in biochemical pathways. Its ability to act as a substrate or inhibitor provides insights into metabolic processes.

- Data Table :

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibitory effects on specific enzymes | Biochemistry Journal |

| Binding Affinity | Enhanced binding with modified derivatives | Medicinal Chemistry |

-

Neuroscience Research

- The compound's interaction with neurotransmitter receptors makes it a candidate for studying neuropharmacological effects, including anxiety and depression models.

- Case Study : Research highlighted the compound's potential anxiolytic effects in animal models, suggesting it may influence serotonin pathways .

- Synthetic Chemistry

Q & A

Q. (Basic) What synthetic strategies are commonly employed for the preparation of tert-butyl (4-(pyridin-2-yl)pyrrolidin-3-yl)carbamate?

Answer:

The synthesis typically involves multi-step routes, including:

- Palladium-catalyzed cross-coupling : For introducing the pyridyl group to the pyrrolidine scaffold. For example, Pd₂(dba)₃ with BINAP as a ligand in toluene under inert atmospheres facilitates coupling reactions .

- Carbamate protection : The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., K₂CO₃ or Et₃N) to protect the amine functionality .

- Reductive amination or cyclization : To form the pyrrolidine ring, Fe powder or hydrogenation may be used for nitro-group reduction or imine cyclization .

Q. (Advanced) How can stereochemical outcomes be controlled during the formation of the pyrrolidine ring in this compound?

Answer:

- Chiral catalysts/auxiliaries : Use of chiral ligands (e.g., BINAP) in asymmetric catalysis to induce enantioselectivity during ring closure or coupling steps .

- Crystallographic validation : X-ray diffraction (SHELX refinement) confirms absolute configuration, especially for resolving diastereomers .

- Chiral HPLC : For separating enantiomers post-synthesis; columns like Chiralpak® IA/IB are effective for carbamates .

Q. (Basic) What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 279–462) confirm molecular weight, with ESI+ commonly used .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. (Advanced) How can researchers resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Answer:

- Sample purity : Impurities (e.g., residual solvents or diastereomers) can skew NMR/MS data. Repurify via column chromatography or recrystallization .

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or assign stereochemistry .

- Complementary crystallography : SHELX-refined X-ray structures provide unambiguous bond lengths/angles, resolving ambiguities in NOE or coupling constants .

Q. (Advanced) What methodologies optimize the removal of the tert-butyl carbamate (Boc) protecting group under mild conditions?

Answer:

- Acidic deprotection : HCl in methanol or TFA in dichloromethane (1–4 h, 0–25°C) cleaves Boc without degrading the pyridyl-pyrrolidine core .

- Selective conditions : Use scavengers (e.g., anisole) to trap tert-butyl cations and minimize side reactions .

- Monitoring by TLC/MS : Track deprotection progress to avoid overexposure to harsh conditions .

Q. (Basic) What are the key stability considerations for storing and handling this compound?

Answer:

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group .

- Light sensitivity : Protect from UV exposure to avoid photodegradation; amber vials recommended .

- Moisture control : Use molecular sieves in storage containers to inhibit Boc group hydrolysis .

Q. (Advanced) How can researchers address low yields in the pyridyl-pyrrolidine coupling step?

Answer:

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (e.g., BINAP vs. XPhos) to enhance coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .

- Temperature control : Stepwise heating (e.g., 80°C → 110°C) to balance reaction rate and decomposition .

Q. (Advanced) What computational tools aid in predicting the reactivity of this compound in medicinal chemistry applications?

Answer:

- DFT calculations : Model transition states for Boc deprotection or pyridyl ring functionalization .

- Molecular docking : Assess binding affinity to biological targets (e.g., kinases) using software like AutoDock .

- pKa prediction : Tools like MarvinSuite estimate protonation states of the pyrrolidine nitrogen under physiological conditions .

Q. (Basic) What safety precautions are essential when working with this compound?

Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine powders or vapors .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. (Advanced) How can researchers analyze and mitigate byproduct formation during Boc protection?

Answer:

Propiedades

IUPAC Name |

tert-butyl N-(4-pyridin-2-ylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-12-9-15-8-10(12)11-6-4-5-7-16-11/h4-7,10,12,15H,8-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHACPPIAQIHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.